6-Deoxydaunomycin
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Overview
Description
6-Deoxydaunomycin is a natural product found in Micromonospora with data available.
Scientific Research Applications
Enhanced Antitumor Activity
6′-Deoxy-BLM Z, a derivative of bleomycins (BLMs), shows significant promise as an anticancer drug. It demonstrates improved antitumor activity, potentially making it a next-generation BLM anticancer drug. Efforts in strain improvement through UV mutagenesis and ribosome engineering, as well as fermentation optimization, have led to increased production of 6′-deoxy-BLM, which is crucial for preclinical studies and clinical development (Zhu et al., 2018).
Engineering for Novel Analogues
Research has focused on engineering new analogues of 6′-deoxy-BLM Z to enhance its potency and reduce side effects. The creation of 6′-deoxy-tallysomycin H-1, a hybrid metabolite, through the expression of specific genes in a mutant strain, has provided new insights into the structure-activity relationship of BLM family anticancer drugs. This analog consists of unique structural characteristics, offering a new perspective on anticancer drug design (Yang et al., 2017).
Architectures of Polyketide Synthases
Studies on 6-deoxyerythronolide B synthase (DEBS), a polyketide synthase responsible for synthesizing the macrocyclic core of erythromycin, offer insights into the architecture of such enzymes. This research is essential for understanding the biosynthesis of complex polyketides like 6-deoxyerythronolide B (Edwards et al., 2014).
Improving Catalytic Activity
Research into the catalytic activity of multienzymes from modular polyketide synthases, like those producing 6-deoxyerythronolide B, has been conducted. This includes studies on the impact of coexpression with chaperonins in Escherichia coli, providing valuable insights into improving the efficiency of polyketide production processes (Betancor et al., 2008).
Designing More Potent Bleomycin Analogues
Significant research efforts have been made to develop new BLM analogues with greater efficacy and lower toxicity. The study of various new analogues, like 6'-deoxy-BLM Z, has been instrumental in understanding the role of disaccharide moieties in DNA cleavage activities, which are crucial for anticancer activity. This research aims to advance these analogues into clinical drugs (Huang et al., 2012).
properties
CAS RN |
71800-91-4 |
---|---|
Molecular Formula |
C27H29NO9 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H29NO9/c1-11-23(30)16(28)8-19(36-11)37-18-10-27(34,12(2)29)9-13-7-15-22(25(32)20(13)18)26(33)21-14(24(15)31)5-4-6-17(21)35-3/h4-7,11,16,18-19,23,30,32,34H,8-10,28H2,1-3H3/t11-,16-,18-,19-,23+,27-/m0/s1 |
InChI Key |
ZCLQMQOBRBUQOR-GRRPPOEGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)C)O)N)O |
synonyms |
11-deoxydaunomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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